molecular formula C6H8OS B1338085 (3-Methylthiophen-2-yl)methanol CAS No. 63826-56-2

(3-Methylthiophen-2-yl)methanol

Cat. No. B1338085
CAS RN: 63826-56-2
M. Wt: 128.19 g/mol
InChI Key: UAQJEIWAMCLVTE-UHFFFAOYSA-N
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Description

The compound "(3-Methylthiophen-2-yl)methanol" is a derivative of thiophene, which is a heterocyclic compound. The structure of this compound is characterized by the presence of a thiophene ring with a methyl group at the 3-position and a methanol group attached to the thiophene ring. This structure is closely related to 3-methylthiophene but differs due to the presence of the hydroxyl group, which significantly alters its chemical and physical properties .

Synthesis Analysis

The synthesis of derivatives of 3-methylthiophene, such as [2-(3-Methylthienyl)]di(1-adamantyl)methanol, involves the formation of isomers that differ in their stability and can undergo rotation upon heating. The equilibrium between these isomers and the activation energies required for their interconversion have been studied, providing insights into the steric and electronic effects that influence the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray diffraction crystallography. For instance, the crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol has been determined, revealing the molecular conformation and packing stabilized by intermolecular interactions . Similarly, the structure of (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol has been characterized, showing that the 1,3-dioxane ring exhibits a chair conformation and forms a one-dimensional chain structure through hydrogen bonding .

Chemical Reactions Analysis

The electrochemical behavior of 3-thiophenemethanol, a compound closely related to "(3-Methylthiophen-2-yl)methanol," has been compared to that of 3-methylthiophene. The presence of the -CH2OH substituent plays a crucial role in the electropolymerization process, leading to the formation of electro-inactive polymer deposits. The nucleophilicity of the substituent is a determining factor in the reactions of the radical cations produced during polymerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The electrochemical properties of polymers derived from the polymerization of 2,5-dibromo-3-methylthiophene, for example, show stability in aqueous media and exhibit redox behavior associated with the metal ion incorporated into the polymer matrix . The crystal structure and biological activity of related compounds also provide valuable information about their physical properties and potential applications .

Scientific Research Applications

Catalytic Reactions

RuCl3·3H2O has been found to be an effective catalyst in reactions involving 2-methylthiophene with aldehydes. This process leads to the synthesis of compounds like bis(thienyl)methanes in moderate to excellent yields. This reaction does not involve mono(indolyl)methanol as an intermediate under these conditions (Qu et al., 2011).

Photocyclisation

The photocyclisation of 3-alkoxy-6-chloro-2-(3-methylthiophen-2-yl)-4H-chromen-4-ones in methanol leads to tetracyclic compounds. This process occurs through intramolecular γ-hydrogen abstraction. Interestingly, the methyl group on the thiophenyl ring does not interfere in the photocyclisation but does affect product formation (Kamboj et al., 2012).

Electrochemical Behavior in Conducting Polymers

The methanol-soluble fraction obtained from the CuCl2 induced polymerization of 2,5-dibromo-3-methylthiophene exhibits specific redox waves on cyclic voltammetric potential polarization. This suggests its potential in applications like electrode surfaces for various electrochemical reactions, demonstrating remarkable stability in aqueous media (Czerwiński et al., 1985).

Electrocatalysis

Poly(3-methylthiophene) (PMT) modified with Pt–Pd co-catalyst, when used for methanol oxidation, shows varied electrocatalytic activities influenced by factors like polymer film thickness and catalyst ratio. This application is significant in areas like fuel cell technology (Galal et al., 2008).

Electrosynthesis

Electrochemically induced substitution of poly(3-methylthiophene) with nucleophiles like methanol has been explored. This process shows potential dependency and varies between nucleophile/polymer combinations. Such substitutions open up possibilities in developing new materials and chemical structures (Qi et al., 1996).

Synthesis of Oxazine Derivatives

Furan-2-yl(phenyl)methanol derivatives, in the presence of catalysts like In(OTf)3, undergo smooth aza-Piancatelli rearrangement with 2-aminothiophenol. This process is used for synthesizing oxazine derivatives, notable for their high selectivity and good yields (Reddy et al., 2012).

Safety And Hazards

“(3-Methylthiophen-2-yl)methanol” is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3-methylthiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS/c1-5-2-3-8-6(5)4-7/h2-3,7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQJEIWAMCLVTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512127
Record name (3-Methylthiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylthiophen-2-yl)methanol

CAS RN

63826-56-2
Record name (3-Methylthiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 63826-56-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AN Jadhav, RC Dash, RR Hirwani… - Current Science …, 2013 - researchgate.net
Thrombin regulates blood coagulation and has a central role in haemostasis. Antithrombotic compounds such as biphenyl derivatives are known to target thrombin and can significantly …
Number of citations: 2 www.researchgate.net
B Zhang, Q Zhang, Z Xiao, X Sun, Z Yang, Q Gu… - Bioorganic …, 2020 - Elsevier
The phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) have been regarded as promising targets for the treatment of cancer. Herein, we synthesized a new …
Number of citations: 13 www.sciencedirect.com
M Abram, M Jakubiec, K Kamiński - ChemMedChem, 2019 - Wiley Online Library
In recent years, chiral molecules (especially enantiomers) have occupied a significant place in pharmaceutical industry and have played a prominent role in the development of new …

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